molecular formula C8H18O B14459398 2-Ethyl-3,3-dimethylbutan-1-ol CAS No. 66576-56-5

2-Ethyl-3,3-dimethylbutan-1-ol

Cat. No.: B14459398
CAS No.: 66576-56-5
M. Wt: 130.23 g/mol
InChI Key: WOVMYJCSCISMAU-UHFFFAOYSA-N
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Description

2-Ethyl-3,3-dimethylbutan-1-ol is a branched primary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol. Its structure features a hydroxyl group (-OH) on the first carbon of a four-carbon chain (butan-1-ol), with an ethyl group (-CH₂CH₃) attached to carbon 2 and two methyl groups (-CH₃) on carbon 3. This branching significantly influences its physical and chemical properties, distinguishing it from linear and less-branched alcohols .

Properties

CAS No.

66576-56-5

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

2-ethyl-3,3-dimethylbutan-1-ol

InChI

InChI=1S/C8H18O/c1-5-7(6-9)8(2,3)4/h7,9H,5-6H2,1-4H3

InChI Key

WOVMYJCSCISMAU-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-3,3-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where an alkyl halide reacts with magnesium to form a Grignard reagent. This reagent then reacts with an aldehyde or ketone to produce the desired alcohol .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 2-Ethyl-3,3-dimethylbutan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The hydroxyl group (-OH) can form hydrogen bonds with other molecules, influencing the compound’s reactivity and solubility . Additionally, it can undergo oxidation and reduction reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Ethyl-3,3-dimethylbutan-1-ol with structurally related alcohols:

Compound Molecular Formula Molecular Weight Structure Type Key Substituents
This compound C₈H₁₈O 130.23 Primary alcohol, highly branched Ethyl (C2), two methyl (C3)
3,3-Dimethylbutan-1-ol C₆H₁₄O 102.17 Primary alcohol, moderately branched Two methyl (C3)
Hexan-1-ol C₆H₁₄O 102.17 Primary alcohol, linear None
2,3-Dimethylbutan-2-ol C₆H₁₄O 102.17 Tertiary alcohol Methyl (C2 and C3)

Key Observations :

  • Branching : this compound has the highest degree of branching, reducing intermolecular van der Waals forces compared to linear alcohols like hexan-1-ol .
  • Primary vs. Tertiary Alcohols : Unlike tertiary alcohols (e.g., 2,3-dimethylbutan-2-ol), primary alcohols like this compound retain reactivity toward oxidation, forming aldehydes or carboxylic acids .

Physical Properties

Boiling Points

Branching lowers boiling points due to reduced surface area and weaker intermolecular forces:

  • Hexan-1-ol : 158°C (linear structure allows strong hydrogen bonding) .
  • 3,3-Dimethylbutan-1-ol : Lower than hexan-1-ol (~135–140°C estimated) due to moderate branching .
  • This compound : Expected to have the lowest boiling point among these alcohols (likely <130°C) due to extensive branching .
Solubility

All primary alcohols are miscible in polar solvents (e.g., water) to varying degrees. However, increased branching in this compound reduces polarity, making it less water-soluble than hexan-1-ol but more soluble than tertiary alcohols .

Chemical Reactivity

  • Oxidation: As a primary alcohol, this compound can oxidize to 2-ethyl-3,3-dimethylbutanoic acid. However, steric hindrance from branching may slow reaction rates compared to linear alcohols .
  • Esterification : Reacts with carboxylic acids to form esters, a property shared with other primary alcohols. Applications include fragrance and polymer industries .

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